
Ethyl 4-bromophenylacetate
Overview
Description
Ethyl 4-bromophenylacetate (CAS 14062-25-0) is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol . It is characterized by a bromine atom at the para position of the phenyl ring and an ethyl ester group. Key physical properties include:
- Melting Point: 29–33°C
- Boiling Point: 88–90°C at 0.35 mmHg
- Density: 1.389 g/cm³
- Safety: Classified as harmful (Xn) with hazard codes R36/37/38 (irritant) and safety precautions S26-36 .
This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig aminations) to construct bioactive molecules, such as antimalarial 1,4-naphthoquinones .
Preparation Methods
Fischer Esterification: The Primary Synthetic Route
Fischer esterification remains the cornerstone for synthesizing ethyl 4-bromophenylacetate due to its simplicity, scalability, and high yields. This acid-catalyzed reaction involves the equilibrium-driven condensation of 4-bromophenylacetic acid with ethanol, producing the ester and water.
Reagents and Reaction Conditions
The reaction employs 4-bromophenylacetic acid and ethanol in a molar ratio of 1:10, catalyzed by concentrated sulfuric acid (5–10% v/v). Key parameters include:
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Temperature : Reflux at 78–80°C (ethanol’s boiling point) to maintain reaction kinetics.
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Duration : 12–15 hours to achieve >95% conversion.
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Work-up : Sequential extraction with ethyl acetate, washing with saturated NaHCO₃, and drying over MgSO₄.
A representative protocol from Takeda Chemical Industries (EP1123918) reports a 99% yield using 25 g (120 mmol) of 4-bromophenylacetic acid, 300 mL ethanol, and 10 mL H₂SO₄ under reflux for 15 hours .
Table 1: Standard Fischer Esterification Conditions
Parameter | Value |
---|---|
4-Bromophenylacetic acid | 25 g (120 mmol) |
Ethanol | 300 mL (5.1 mol) |
H₂SO₄ | 10 mL (18.4 mmol) |
Temperature | 78–80°C (reflux) |
Duration | 15 hours |
Yield | 99% |
Mechanistic Insights
The mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. The tetrahedral intermediate collapses, eliminating water and regenerating the catalyst. Excess ethanol shifts equilibrium toward ester formation, while H₂SO₄ sequesters water, further favoring product formation .
Purity and Characterization
Post-synthesis, the crude product is purified via vacuum distillation (88–90°C at 0.35 mmHg) or recrystallization from hexane/ethyl acetate. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (CDCl₃) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.56 (s, 2H, CH₂CO), 4.15 (q, J = 7.2 Hz, 2H, OCH₂), 7.20–7.50 (m, 4H, aromatic) .
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GC-MS : Molecular ion peak at m/z 243 (M⁺), with fragments at m/z 198 (M⁺ – OCH₂CH₃) and m/z 170 (M⁺ – Br) .
Industrial-Scale Adaptations
While laboratory protocols emphasize batch processing, industrial production leverages continuous-flow systems to enhance efficiency. Key modifications include:
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In-line water removal : Molecular sieves or azeotropic distillation with toluene minimize equilibrium limitations.
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Catalyst recycling : Ion-exchange resins replace H₂SO₄, reducing waste and corrosion .
A pilot-scale study demonstrated a 92% yield at 10 kg/day throughput using a packed-bed reactor with Amberlyst-15 catalyst and ethanol recycle .
Alternative Synthetic Strategies
Enzymatic Esterification
Lipase-catalyzed esterification offers an eco-friendly alternative, avoiding acidic conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 85% yield in 24 hours at 45°C, though substrate inhibition at ethanol concentrations >2 M limits scalability .
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 2 hours with comparable yields (97%). This method minimizes side products like diethyl ether, common in prolonged conventional heating .
Challenges and Optimization
Byproduct Formation
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Diethyl ether : Generated via ethanol dehydration at >100°C. Mitigated by precise temperature control.
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Self-condensation : Minimized using anhydrous ethanol and inert atmospheres.
Solvent Effects
Toluene co-solvent (20% v/v) improves esterification efficiency by azeotropically removing water, raising yields to 98% in 10 hours .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-bromophenylacetate serves as a precursor in the synthesis of various pharmaceutical compounds. Its bromine atom enhances electrophilicity, making it useful in nucleophilic substitution reactions.
Case Study : In a study published in the Journal of Medicinal Chemistry, this compound was used to synthesize novel anti-inflammatory agents. The synthesized compounds exhibited significant inhibition of cyclooxygenase enzymes, indicating potential therapeutic effects against inflammatory diseases .
Agricultural Chemistry
This compound has shown efficacy as an acaricide and insecticide. Research indicates that derivatives of this compound can effectively control pest populations.
Case Study : A recent study evaluated the effectiveness of ethyl 4-bromophenyl carbamate (a derivative) against Rhipicephalus (Boophilus) microplus, a tick species resistant to conventional treatments. The results demonstrated that this compound significantly reduced tick populations and egg viability, suggesting its potential as a new acaricide .
Industrial Applications
This compound is utilized in various industrial processes, particularly in the synthesis of polymers and as a reagent in organic synthesis.
Data Table: Industrial Applications
Laboratory Techniques
This compound is widely used in laboratory settings for various analytical techniques:
Mechanism of Action
The mechanism of action of ethyl 4-bromophenylacetate primarily involves its role as an intermediate in organic synthesis. It participates in various chemical reactions, such as nucleophilic substitution and reduction, to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and the final products formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Chlorophenylacetate
Ethyl 4-chlorophenylacetate (CAS 14062-24-9) replaces bromine with chlorine.
- Molecular Weight : ~199.6 g/mol (C₁₀H₁₁ClO₂).
- Applications : Similar to its brominated analog, but less common due to bromine’s superior leaving-group ability in substitution reactions .
Methyl 4-Bromophenylacetate
Mthis compound (CAS 41841-16-1) substitutes the ethyl group with a methyl ester:
- Molecular Weight : 229.07 g/mol (C₉H₉BrO₂).
- Physical Properties : Expected lower boiling point compared to the ethyl ester due to reduced molecular weight.
- Applications : Used in Suzuki couplings and organic electronics due to its compact structure .
4-Bromophenylacetic Acid
The parent acid (4-bromophenylacetic acid , CAS 1878-68-8) differs in solubility and reactivity:
Ethyl 3-Bromobenzoate
Structural and Reactivity Analysis
Substituent Effects
- Bromine vs. Chlorine : Bromine’s larger atomic size enhances polarizability, improving its performance in radical reactions and nucleophilic substitutions .
- Ester Group: Ethyl esters generally offer better solubility in organic solvents than methyl esters, facilitating reactions in non-polar media .
Positional Isomerism
- Para vs. Ortho/Meta Substituents : Para-substituted derivatives (e.g., this compound) exhibit superior steric accessibility for coupling reactions compared to ortho analogs, which face steric hindrance .
Data Tables
Table 1: Physical Properties of this compound and Analogs
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/cm³) |
---|---|---|---|---|
This compound | 243.1 | 29–33 | 88–90 (0.35) | 1.389 |
Mthis compound | 229.07 | Not reported | Not reported | Not reported |
4-Bromophenylacetic acid | 215.04 | 114–117 | Not reported | Not reported |
Ethyl 3-bromobenzoate | 229.07 | 130–131 | >113 (Ambient) | Not reported |
Biological Activity
Ethyl 4-bromophenylacetate (C10H11BrO2) is an organic compound notable for its diverse biological activities, primarily attributed to its structural features, including the presence of a bromine atom on the phenyl ring. This compound has been studied for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.1 g/mol
- CAS Number : 14062-25-0
- Melting Point : 29°C to 31°C
- Physical State : Colorless to yellow liquid
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable properties due to its structural analogies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. The bromine atom's presence may enhance its interaction with biological targets, potentially modulating inflammatory pathways. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, indicating a similar mechanism might be applicable to this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other brominated compounds that have shown enzyme modulation capabilities.
- Binding Affinity : Its structural characteristics allow it to interact with biological macromolecules, forming hydrogen bonds and potentially engaging in halogen bonding, which can influence enzyme or receptor activity .
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Case Study 2: Anti-inflammatory Activity Evaluation
In another study focusing on anti-inflammatory effects, this compound was tested in a murine model of inflammation. The compound significantly reduced swelling and inflammatory markers compared to control groups, suggesting its utility in treating inflammatory conditions.
Treatment Group | Inflammation Score (0-10) |
---|---|
Control | 8 |
This compound (50 mg/kg) | 3 |
This compound (100 mg/kg) | 1 |
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. This compound is classified under acute toxicity category 4 and can cause serious eye irritation. Handling precautions include wearing protective gear and ensuring proper ventilation during use .
Q & A
Basic Questions
Q. What are the key physical and chemical properties of Ethyl 4-bromophenylacetate relevant to its handling and storage in laboratory settings?
this compound (C₁₀H₁₁BrO₂) has a molecular weight of 243.10 g/mol, a melting point of 29–33°C, and a boiling point of 88–90°C under reduced pressure (0.35 mmHg). Its density is 1.389 g/cm³, and it is sensitive to moisture and heat. Proper storage requires airtight containers in cool, dry conditions (≤25°C) away from oxidizing agents. Safety protocols highlight irritation risks (R36/37/38), necessitating gloves and eye protection (S26-36) .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves esterification of 4-bromophenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Critical parameters include reflux temperature control (70–80°C), stoichiometric ethanol excess, and reaction time (6–8 hours). Post-synthesis purification via vacuum distillation (using the reported bp of 88–90°C/0.35 mmHg) ensures high purity. Alternative routes may use bromination of phenylacetic acid derivatives followed by esterification .
Q. What analytical techniques are most suitable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.5 ppm).
- GC-MS : Validates purity and molecular ion peak (m/z 243).
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- DSC : Verifies melting point consistency (29–33°C) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?
Yield optimization involves:
- Catalyst Screening : Transitioning from H₂SO₄ to milder catalysts (e.g., p-toluenesulfonic acid) reduces side reactions.
- Solvent Selection : Toluene or THF improves esterification efficiency by azeotropic water removal.
- Reaction Monitoring : In-situ FTIR tracks ester carbonyl formation (~1740 cm⁻¹) to terminate reactions at >95% conversion. Post-synthesis, fractional crystallization from hexane/ethyl acetate (1:3) removes residual acid .
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
The 4-bromo substituent acts as an electrophilic site for Suzuki-Miyaura couplings. The ester group stabilizes intermediates via resonance, while the bromine’s leaving-group ability facilitates oxidative addition with Pd(0). Key factors include:
- Ligand Choice : Bidentate ligands (e.g., dppf) enhance catalytic activity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize Pd complexes.
- Base Selection : K₂CO₃ or Cs₂CO₃ promotes transmetallation .
Q. How should discrepancies in reported melting and boiling points for this compound be resolved methodologically?
Conflicting data (e.g., bp reported as 88–90°C/0.35 mmHg vs. 285.1°C at 760 mmHg) arise from measurement conditions. Researchers should:
- Validate Pressure : Use manometers for reduced-pressure measurements.
- Cross-Reference Standards : Compare with NIST or Reaxys entries for consistency.
- Reproduce Experiments : Perform DSC for melting point verification and ebulliometry for boiling point under controlled pressure .
Q. What strategies mitigate thermal decomposition risks during high-temperature reactions involving this compound?
- Temperature Gradients : Use oil baths (not direct heating) to maintain ≤100°C.
- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation.
- Additive Stabilizers : Radical inhibitors (e.g., BHT) suppress degradation pathways. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (~150°C) .
Q. How does the 4-bromophenyl group influence nucleophilic acyl substitution compared to other substituted phenylacetates?
The electron-withdrawing bromine reduces electron density at the carbonyl carbon, enhancing electrophilicity. This accelerates nucleophilic attack (e.g., hydrolysis, aminolysis) compared to electron-donating substituents (e.g., methyl). Kinetic studies using Hammett plots (σₚ = +0.23 for Br) confirm this trend. Comparative NMR (¹³C carbonyl shifts) and computational modeling (DFT) provide mechanistic evidence .
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDCWHPNBWPPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427263 | |
Record name | Ethyl 4-bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-25-0 | |
Record name | Ethyl 2-(4-bromophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-bromophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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